

BMS-066 comparison BMS-345541 hydrochloride

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Compound Focus: Bms-066

CAS No.: 914946-88-6

Cat. No.: S521582

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Molecular and Functional Profiles

The following table summarizes the fundamental differences between these two small-molecule inhibitors. BMS-345541 is a well-established allosteric inhibitor of the IKK complex, while **BMS-066** represents a newer, more potent generation of inhibitors targeting the IKK β pseudokinase domain [1] [2].

Feature	BMS-345541 / BMS-345541 hydrochloride	BMS-066
Molecular Target	IKK-2 (IKK β) & IKK-1 (IKK α) [3] [1] [4]	IKK β & Tyk2 pseudokinase domain [2]
Primary Mechanism	Selective allosteric inhibitor of IKK catalytic subunits [3] [1]	IKK β /Tyk2 pseudokinase inhibitor [2]
Drug Type	Small molecule [5]	Small molecule [5]
Molecular Formula / Weight	C ₁₄ H ₁₇ N ₅ / 255.32 (free base) [3]	C ₁₉ H ₂₁ N ₇ O ₂ / 379.42 [2]

Feature	BMS-345541 / BMS-345541 hydrochloride	BMS-066
Key Research Applications	Melanoma, inflammatory diseases (arthritis, colitis), HTLV-1 infected cell apoptosis [6] [7]	Inflammation, autoimmune diseases (e.g., adjuvant-induced arthritis) [2]

Inhibitory Profiles and Selectivity

This table compares the potency and selectivity of the two compounds, highlighting that **BMS-066** is significantly more potent against IKK β .

Profiling Aspect	BMS-345541	BMS-066
IKK β IC ₅₀	0.3 μ M [3] [1] [4]	9 nM [2]
Selectivity (IKK β vs. IKK α)	~13-fold (IKK α IC ₅₀ = 4 μ M) [3] [1]	>500-fold [2]
Kinome Selectivity	Failed to inhibit 15 other kinases at 100 μ M [1]	>400-fold selective for IKK β over >95% of 156 kinases tested [2]
Cellular Activity (IC ₅₀)	Inhibition of LPS-stimulated TNF α in PBMCs: ~1-5 μ M [1]	Inhibition of LPS-induced TNF α in PBMCs: ~150-200 nM [2]

Experimental Data and Protocols

Here is a summary of key experimental findings and protocols from the literature to guide your research.

BMS-345541 Experimental Insights

- In Vitro Anti-tumor Activity:** In human melanoma cell lines (SK-MEL-5, A375, Hs 294T), BMS-345541 (10 μ M) inhibited IKK activity by **76%** and NF- κ B activity by **95%**, leading to **~99% growth**

inhibition after 72 hours. Apoptosis was induced through mitochondrial pathways, involving AIF release and reduced Bcl-2/Bax ratio [6].

- **Protocol - Cell Viability/Proliferation:** Seed 1×10^5 cells per well in 6-well plates. Allow adhesion overnight. Treat with BMS-345541 (e.g., 0-10 μM) for 72 hours. Count cells using a hemocytometer [3].
- **Protocol - IKK Kinase Assay:** Immunoprecipitate IKK from cell lysates. Incubate the enzyme with GST-I κ B α substrate and [^{33}P]ATP in reaction buffer (40 mM Tris HCl, pH 7.5, 4 mM MgCl $_2$) at 30°C for 5 minutes. Stop the reaction, run samples on SDS-PAGE, and quantify phosphorylation using a phosphorimager [3].
- **In Vivo Efficacy:** In mouse xenograft models, oral administration of BMS-345541 (**75 mg/kg**) inhibited the growth of SK-MEL-5, A375, and Hs 294T tumors by **86%, 69%, and 67%**, respectively [6]. In an arthritis model, **100 mg/kg** reduced cumulative damage scores from 4.4 to 0 [3].

BMS-066 Experimental Insights

- **In Vitro Potency:** **BMS-066** is a highly potent and selective inhibitor of IKK β . It inhibits LPS-stimulated cytokine production (TNF α , IL-1 β) in human PBMCs at both the protein and mRNA levels, with an IC $_{50}$ of approximately **150-200 nM** [2].
- **In Vivo Efficacy:** In a rat adjuvant-induced arthritis model, once-daily oral doses of **BMS-066 (5 and 10 mg/kg)** significantly reduced paw swelling. The **10 mg/kg** dose provided nearly complete suppression of inflammation and bone resorption, with micro-CT scans showing dose-dependent protection of bone mass [2].

Mechanisms of Action

The two compounds inhibit IKK β through fundamentally different mechanisms, as illustrated below.

The diagram above illustrates the different mechanisms:

- **BMS-345541** acts as an **allosteric inhibitor**, binding to a site other than the active site on the IKK β catalytic subunit, which changes the enzyme's shape and prevents it from phosphorylating its target, I κ B α [3] [1].
- **BMS-066** represents a newer strategy by targeting the **pseudokinase domain** of IKK β . This domain resembles a kinase but lacks catalytic activity and instead plays a key regulatory role. By binding

here, **BMS-066** stabilizes IKK β in an inactive state, effectively blocking its function with high potency and selectivity [8] [2].

Research Selection Guide

To help you decide which compound might be better for your specific work, consider the following:

- **Choose BMS-345541 if:** Your research requires a **well-characterized, classic allosteric IKK inhibitor** with a robust track record in oncology models (especially melanoma [6]) and inflammation research [3]. It is suitable for experiments where high micromolar potency is sufficient.
- **Choose BMS-066 if:** You need a **highly potent and selective modern inhibitor** for probing IKK β function, particularly if you are investigating the biology of pseudokinases [8] or require nanomolar potency in cellular or in vivo inflammatory/autoimmune disease models [2].

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